Lipophilicity and Basicity Shift Relative to 4-Fluoro-7-nitroindoline Positional Isomer
5-Fluoro-7-nitro-indoline exhibits a calculated LogP of 2.30 and a predicted pKa of -1.00 ± 0.20 for the indoline nitrogen . In contrast, the 4-fluoro positional isomer (4-Fluoro-7-nitroindoline, CAS 1167056-12-3) has a reported LogP of 2.50 [1]. This 0.20 LogP unit difference, coupled with the lower pKa, indicates that 5-Fluoro-7-nitro-indoline possesses distinct lipophilicity and basicity. These are critical parameters influencing membrane permeability, solubility, and off-target binding profiles [1].
| Evidence Dimension | Lipophilicity (LogP) and Basicity (pKa) |
|---|---|
| Target Compound Data | LogP: 2.30 (predicted); pKa: -1.00 ± 0.20 (predicted) |
| Comparator Or Baseline | 4-Fluoro-7-nitroindoline: LogP = 2.50 |
| Quantified Difference | ΔLogP = 0.20; ΔpKa not available for comparator |
| Conditions | Predicted values derived from ACD/Labs software and reported in ChemicalBook database |
Why This Matters
Even small differences in lipophilicity and pKa can significantly alter a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making 5-Fluoro-7-nitro-indoline a more suitable candidate for programs where lower basicity or altered membrane partitioning is desired.
- [1] Chemsrc. 4-Fluoro-7-nitroindoline | CAS 1167056-12-3. Chemsrc Chemical Database. 2024. View Source
